molecular formula C10H11Cl2N3O2 B1423700 (3-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride CAS No. 1245569-48-5

(3-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Cat. No.: B1423700
CAS No.: 1245569-48-5
M. Wt: 276.12 g/mol
InChI Key: CZMOMGIIFJXSEG-UHFFFAOYSA-N
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Description

“(3-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C13H13Cl2NO . It is stored at room temperature under an inert atmosphere .


Molecular Structure Analysis

The molecular weight of this compound is 270.16 g/mol . The InChI code is 1S/C13H12ClNO.ClH/c14-11-4-6-12 (7-5-11)16-13-3-1-2-10 (8-13)9-15;/h1-8H,9,15H2;1H . The canonical SMILES structure is C1=CC (=CC (=C1)OC2=CC=C (C=C2)Cl)CN.Cl .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The exact mass is 269.0374194 g/mol .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related oxadiazole derivatives, including those with chlorophenoxy methyl groups, have been explored in various studies. For instance, research has demonstrated the successful synthesis of oxadiazole compounds by employing condensation reactions and characterizing them using spectroscopic techniques such as FT-IR, DSC, ^13C/^1H-NMR, and Mass spectrometry. These studies highlight the compound's potential in various fields due to its distinct chemical structure and properties (Shimoga, Shin, & Kim, 2018; Shimoga, Shin, & Kim, 2018).

Antimicrobial Activity

Several studies have focused on the antimicrobial potential of oxadiazole derivatives. Research involving the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides revealed these compounds as potent antibacterial agents against both gram-negative and gram-positive bacteria. The antimicrobial efficacy of these compounds has been attributed to their structural features, highlighting their potential as novel therapeutic agents (Siddiqui et al., 2014).

Antioxidant Potential

The antioxidant capacity of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol has been investigated, with findings indicating significant radical scavenging activity. This activity suggests the compound's utility in combating oxidative stress-related pathologies, further supported by docking studies which showed promising interactions with protein targets involved in oxidative stress (Shehzadi et al., 2018).

Photophysical Properties

The photophysical properties of oxadiazole-containing compounds have been explored, particularly in the context of light-emitting materials. A study focused on polyamides and poly(amide-imide)s incorporating oxadiazole rings demonstrated these polymers' potential for applications in optoelectronic devices due to their good solubility, thermal stability, and blue fluorescence (Hamciuc et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302-H312-H315-H319-H332-H335, and the precautionary statements include P261-P280-P305+P351+P338 .

Properties

IUPAC Name

[3-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2.ClH/c11-7-1-3-8(4-2-7)15-6-9-13-10(5-12)16-14-9;/h1-4H,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMOMGIIFJXSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NOC(=N2)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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